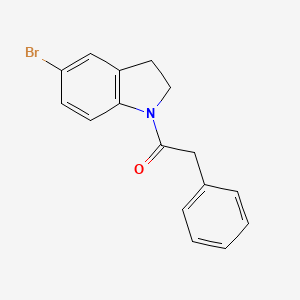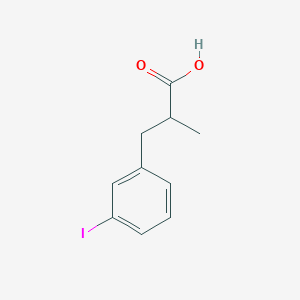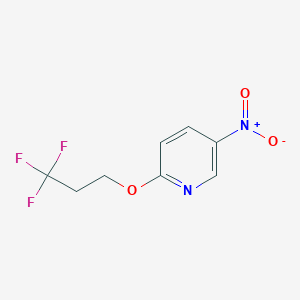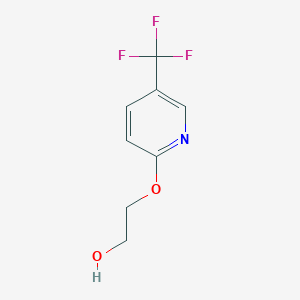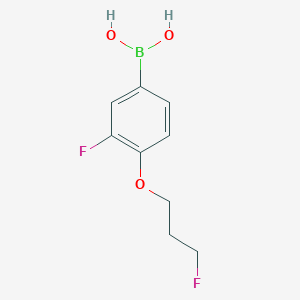
1-(1-Benzothienphen-5-yl)-1H-pyrrole
Overview
Description
1-(1-Benzothienphen-5-yl)-1H-pyrrole is a heterocyclic compound that contains both a benzothiophene and a pyrrole ring
Mechanism of Action
Target of Action
The primary target of 1-(1-Benzothienphen-5-yl)-1H-pyrrole, also known as edonerpic maleate, is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .
Mode of Action
Edonerpic maleate interacts with CRMP2 and has the potential to decrease its phosphorylation level in cortical tissues .
Biochemical Pathways
The compound affects the biochemical pathways related to neurodegenerative diseases such as Alzheimer’s disease . It has neuroprotective properties and prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action are primarily neuroprotective. It has been developed for the treatment of Alzheimer’s disease . It was found to be ineffective in reversing post-surgical allodynia in male and female mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures (around 130°C) to form the benzothiophene scaffold . This intermediate can then be further reacted with appropriate reagents to introduce the pyrrole ring.
Industrial Production Methods
Industrial production methods for 1-(1-Benzothienphen-5-yl)-1H-pyrrole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothienphen-5-yl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or pyrrole rings.
Scientific Research Applications
1-(1-Benzothienphen-5-yl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophen-5-yl isocyanate: This compound shares the benzothiophene ring but has an isocyanate functional group instead of a pyrrole ring.
2-(1-Benzothiophen-5-yl)ethanol: This compound has an ethanol group attached to the benzothiophene ring.
1-Benzothiophen-5-ylacetic acid: This compound has an acetic acid group attached to the benzothiophene ring.
Uniqueness
1-(1-Benzothienphen-5-yl)-1H-pyrrole is unique due to the presence of both the benzothiophene and pyrrole rings in its structure. This dual-ring system imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1-benzothiophen-5-yl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-7-13(6-1)11-3-4-12-10(9-11)5-8-14-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUSCUMKENVSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


